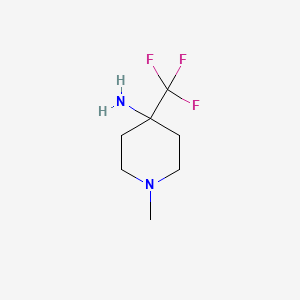
1-Methyl-4-(trifluoromethyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Methyl-4-(trifluoromethyl)piperidin-4-amine involves several steps, typically starting with the preparation of the piperidine ring. One common method is the reductive amination of glutaric dialdehyde with aniline derivatives using a ruthenium(II)-catalyzed reaction . . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Methyl-4-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in amine derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-4-(trifluoromethyl)piperidin-4-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . For example, its derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
1-Methyl-4-(trifluoromethyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits antimicrobial and anticancer activities.
Berberine: Used for its antimicrobial and anti-inflammatory effects.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and properties make it a valuable tool for developing new drugs, agrochemicals, and other valuable compounds. Continued research into its synthesis, reactions, and applications will further unlock its potential and contribute to advancements in various scientific fields.
Propiedades
Fórmula molecular |
C7H13F3N2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
1-methyl-4-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C7H13F3N2/c1-12-4-2-6(11,3-5-12)7(8,9)10/h2-5,11H2,1H3 |
Clave InChI |
KHTYFXZCQFKUQR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















